Physicochemical Baseline: Computed Lipophilicity and Polar Surface Area Relative to Structural Analogs
The compound's XLogP3-AA of 4.1 positions it within a moderate lipophilicity range for CNS drug-like molecules. For context, an analog with a non-substituted benzoyl group (3-phenyl-1-benzoylpyrrolidine) would exhibit a lower XLogP due to the absence of the trifluoromethyl group, while a 4-trifluoromethyl isomer would share identical computed bulk properties but differ in electrostatic potential surface. These subtle property differences can drive divergent pharmacokinetic behavior, but direct experimental comparisons are absent from the accessible literature [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 3-phenyl-1-benzoylpyrrolidine (XLogP ~3.5, estimated); 4-CF3 isomer (XLogP 4.1, identical computed) but different shape |
| Quantified Difference | Not available; structural isomerism leads to non-quantified property divergence |
| Conditions | In silico prediction (PubChem computed properties) |
Why This Matters
Computational lipophilicity and polar surface area are key early-stage differentiating factors in procurement when experimental bioactivity data are unavailable.
- [1] PubChem. Compound Summary for CID 45555651, (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
